molecular formula C13H18N4O4 B14046219 tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate

tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate

Cat. No.: B14046219
M. Wt: 294.31 g/mol
InChI Key: NBLUHIAIJPFJDB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetate with an imidazole derivative under controlled conditions. The reaction may require catalysts such as potassium carbonate and solvents like tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to its specific structural features, such as the tert-butyl ester group and the imidazolidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

tert-butyl 2-[4-(1-methylimidazol-4-yl)-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C13H18N4O4/c1-13(2,3)21-9(18)6-17-11(19)10(15-12(17)20)8-5-16(4)7-14-8/h5,7,10H,6H2,1-4H3,(H,15,20)

InChI Key

NBLUHIAIJPFJDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CN(C=N2)C

Origin of Product

United States

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